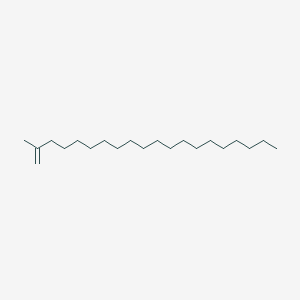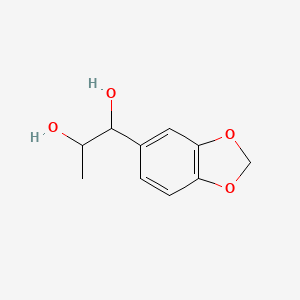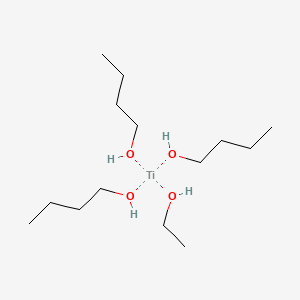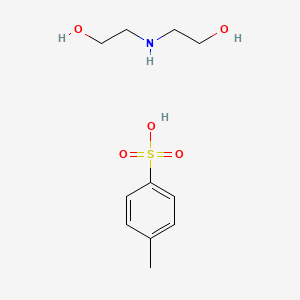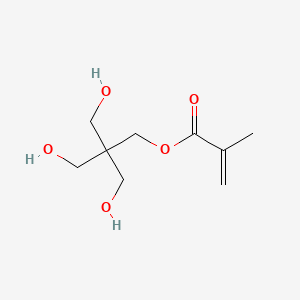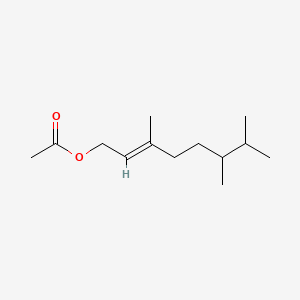
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a hydroxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde or ketone with a compound containing an active methylene group.
Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: Introducing the hydroxy and methylphenyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes, enzyme inhibition, or antimicrobial activity.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with triazole rings and aromatic groups may:
Inhibit Enzymes: By binding to the active site or allosteric sites, affecting enzyme activity.
Interact with Receptors: Modulating receptor activity through agonistic or antagonistic effects.
Disrupt Cellular Processes: Affecting cell signaling pathways, protein synthesis, or membrane integrity.
類似化合物との比較
Similar Compounds
- 1-Propanone, 2-hydroxy-1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
Comparison
Compared to similar compounds, 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- may exhibit unique properties due to the presence of the methyl groups on the aromatic rings. These substituents can influence the compound’s reactivity, solubility, and biological activity.
特性
CAS番号 |
107658-60-6 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC名 |
2-hydroxy-1,2-bis(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-3-7-16(8-4-14)18(23)19(24,11-22-13-20-12-21-22)17-9-5-15(2)6-10-17/h3-10,12-13,24H,11H2,1-2H3 |
InChIキー |
RXOZTHGZRQYJTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






